REACTION_CXSMILES
|
Br[C:2]1[CH:8]=[C:7]([CH:9]([CH3:11])[CH3:10])[C:5]([NH2:6])=[C:4]([CH:12]([CH3:14])[CH3:13])[CH:3]=1.O.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C1(C)C=CC=CC=1.O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1>[CH:12]([C:4]1[CH:3]=[C:2]([C:2]2[CH:8]=[CH:7][CH:5]=[CH:4][CH:3]=2)[CH:8]=[C:7]([CH:9]([CH3:11])[CH3:10])[C:5]=1[NH2:6])([CH3:14])[CH3:13] |f:1.2.3.4.5,6.7,8.9.10.11.12|
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Name
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|
Quantity
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35.1 g
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Type
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reactant
|
Smiles
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BrC1=CC(=C(N)C(=C1)C(C)C)C(C)C
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Name
|
|
Quantity
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126 g
|
Type
|
reactant
|
Smiles
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O.[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
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Name
|
|
Quantity
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1400 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C.O
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Name
|
|
Quantity
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2.25 g
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Type
|
catalyst
|
Smiles
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C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
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Name
|
|
Quantity
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1.255 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was refluxed under a nitrogen atmosphere
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Type
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TEMPERATURE
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Details
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refluxing
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled down
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Type
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CUSTOM
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Details
|
the organic layer was separated
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Type
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WASH
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Details
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washed with water (3×)
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Type
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FILTRATION
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Details
|
filtered through a bed of Celite®
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Type
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CUSTOM
|
Details
|
Toluene was removed in vacuum
|
Type
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CUSTOM
|
Details
|
to give a crude oil which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography
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Type
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DISTILLATION
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Details
|
Pure fractions were distilled
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C=C(C=C(C1N)C(C)C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.43 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 100.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |